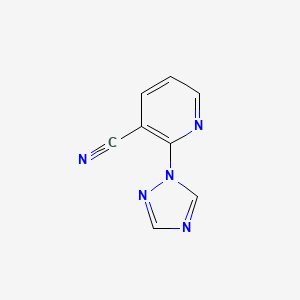

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Description

Significance of Pyridine (B92270) and Triazole Heterocycles in Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science. researchgate.netnih.gov Pyridine, a six-membered aromatic ring with one nitrogen atom, is a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds. semanticscholar.org Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable component in drug design. nih.gov

Similarly, triazoles, five-membered rings with three nitrogen atoms, are of immense importance. semanticscholar.org The two common isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), are stable aromatic systems that can act as isosteres for amide, ester, and carboxylic acid groups. nih.govnih.gov This property, along with their capacity for hydrogen bonding and dipole interactions, makes them attractive moieties for creating compounds with diverse pharmacological activities. nih.govnih.gov Triazole derivatives have been investigated for a wide range of applications, including as antifungal, antibacterial, anticancer, and anticonvulsant agents. nih.govijpca.org The combination of pyridine and triazole rings in a single molecule, as seen in pyridyl triazole derivatives, is a strategy employed to enhance therapeutic properties. ijarsct.co.in

Overview of Carbonitrile Functional Group Chemistry

The carbonitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. mdpi.com Cyanopyridine derivatives, in particular, have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's activities. nih.govresearchgate.net The carbonitrile group can participate in various chemical transformations, allowing for the synthesis of more complex molecules. mdpi.com Its presence in a molecule can significantly influence its electronic properties and biological activity.

Research Landscape and Academic Relevance of the Compound Class

The broader class of triazolyl-pyridines has been the subject of significant research, particularly in the field of medicinal chemistry. nih.govacs.orgacs.orgnih.gov Scientists have synthesized and investigated various derivatives for their potential therapeutic applications. For instance, some 1,2,4-triazolyl pyridines have shown inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgacs.orgnih.gov

Furthermore, cyanopyridine-based compounds are actively being explored for their potential as anticancer agents and kinase inhibitors. nih.govnih.gov The synthesis of novel derivatives and the evaluation of their biological activities remain an active area of academic and industrial research. The unique combination of a pyridine, a triazole, and a carbonitrile group in molecules like 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile positions them as promising candidates for further investigation and development in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMJLLQDQULJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Pyridine 3 Carbonitrile and Its Analogs

Strategies for Constructing the Pyridine (B92270) Core with Triazole Substitution

The simultaneous or sequential construction of the pyridine ring bearing a triazole substituent is a key approach to the target molecule. This can be achieved through classical cyclocondensation reactions or more modern multi-component reaction strategies.

Cyclocondensation Reactions in Pyridine Synthesis

Cyclocondensation reactions are a foundational method for the synthesis of pyridine rings. chemmethod.com These reactions typically involve the condensation of carbonyl compounds with a source of ammonia (B1221849) to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. chemmethod.com For the synthesis of triazole-substituted pyridines, this strategy can be adapted by utilizing precursors that already contain a triazole moiety. For instance, a 1,5-dicarbonyl compound or its synthetic equivalent, where one of the substituents is a triazole-containing group, can be condensed with ammonia or a surrogate. The subsequent aromatization of the resulting dihydropyridine affords the desired triazolylpyridine. While this approach is conceptually straightforward, the synthesis of the appropriately functionalized triazole-containing precursors can be a multi-step process.

Multi-Component Reactions for Pyridine-Triazole Scaffolds

Multi-component reactions (MCRs) offer a more convergent and efficient approach to complex molecules like 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. nih.gov MCRs combine three or more reactants in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov A notable example is the Hantzsch dihydropyridine synthesis, a four-component reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester, which, after oxidation, yields a pyridine. organic-chemistry.org To generate a pyridine-triazole scaffold, one of the components can be a triazole-containing building block. For instance, a triazole-functionalized aldehyde or β-ketoester could be employed in a Hantzsch-type reaction.

Another versatile MCR is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a ynone. By using an enamine or ynone bearing a triazole substituent, this method can be adapted to produce the desired pyridine-triazole structure directly in the aromatic form. Base-promoted three-component reactions involving 1,3-diones, β-nitrostyrenes, and hydrazones have also been reported to yield hybrid molecules containing a 1,2,4-triazole (B32235). rsc.org

| Reaction Type | Reactants | Key Features | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia source | Forms a dihydropyridine intermediate requiring subsequent oxidation. Can incorporate a triazole moiety on the aldehyde or β-ketoester. | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ynone | Directly yields the aromatic pyridine ring. A triazole substituent can be present on either the enamine or the ynone. | organic-chemistry.org |

| Base-Promoted Three-Component Reaction | 1,3-Dione, β-Nitrostyrene, Hydrazone | A metal-free approach to hybrid scaffolds containing 1,2,4-triazoles. | rsc.org |

Approaches for Introducing the 1,2,4-Triazole Moiety

An alternative synthetic strategy involves the initial formation of the pyridine ring, followed by the introduction of the 1,2,4-triazole moiety. This is a common and often more practical approach, with several reliable methods available for forming the triazole ring.

Triazole Ring Formation via Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings, including 1,2,4-triazoles. uzhnu.edu.uaresearchgate.net The [3+2] cycloaddition is particularly relevant, where a three-atom dipole reacts with a two-atom dipolarophile. For instance, the reaction of a pyridine-containing nitrile with a nitrile imine (generated in situ from a hydrazonoyl halide) can lead to the formation of a 1,2,4-triazole ring. researchgate.net Copper-catalyzed [3+2] cycloaddition reactions between azinium-N-imines and nitriles have been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. researchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. researchgate.netnih.govresearchgate.net While the target molecule contains a 1,2,4-triazole, the principles of click chemistry can be adapted. For the synthesis of 1,2,3-triazolyl-pyridines, a pyridyl alkyne can be reacted with an azide (B81097), or a pyridyl azide with an alkyne, in the presence of a copper(I) catalyst. researchgate.netacs.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| [3+2] Cycloaddition | Azinium-N-imine, Nitrile | Copper acetate, Mechanochemical grinding | Solvent-free conditions, good functional group compatibility. | researchgate.net |

| [3+2] Cycloaddition | Nitrile ylide, Diazonium salt | Copper-catalyzed | Mild conditions, access to diverse substitution patterns. | researchgate.net |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyridyl alkyne, Azide | Copper(I) salt | High efficiency and regioselectivity for 1,2,3-triazoles. | researchgate.netacs.org |

Pre-functionalized Building Block Assembly

This approach utilizes pre-formed 1,2,4-triazole rings that are subsequently attached to a pyridine scaffold. A common method involves the nucleophilic aromatic substitution (SNAr) reaction of a halogenated pyridine with the 1,2,4-triazole anion. For example, 2-chloropyridine-3-carbonitrile can be reacted with 1H-1,2,4-triazole in the presence of a base to yield the target compound. This method is often straightforward and benefits from the commercial availability of many substituted pyridines and the 1,2,4-triazole.

Alternatively, the triazole ring can be constructed on the pyridine core from a suitable precursor. For example, a 2-aminopyridine (B139424) derivative can be converted into an N-(pyrid-2-yl)formamidoxime, which then undergoes cyclization to form a 1,2,4-triazolo[1,5-a]pyridine. organic-chemistry.org Another route involves the intramolecular cyclization of N-(pyridin-2-yl)benzimidamides, which can be mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIFA) to form the triazole ring through oxidative N-N bond formation. organic-chemistry.org

| Reaction Type | Pyridine Precursor | Triazole Source/Precursor | Key Reagents/Conditions | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyridine-3-carbonitrile | 1H-1,2,4-triazole | Base (e.g., K2CO3, NaH) | biorxiv.org |

| Cyclization of Formamidoxime | 2-Aminopyridine | N-(pyrid-2-yl)formamidoxime | Trifluoroacetic anhydride (B1165640) | organic-chemistry.org |

| Oxidative N-N Bond Formation | 2-Aminopyridine derivative | N-(pyridin-2-yl)benzimidamide | PIFA or I2/KI | organic-chemistry.org |

Nitrile Group Installation and Transformation Methodologies

The introduction of the nitrile group at the 3-position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the nitrile group from the start of the synthesis or by introducing it at a later stage.

The Sandmeyer reaction is a classical method for introducing a nitrile group, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, typically cuprous cyanide. tezu.ernet.in More modern approaches include palladium- or copper-catalyzed cyanation reactions of aryl halides or triflates. For instance, 2-(1H-1,2,4-triazol-1-yl)-3-bromopyridine could be subjected to cyanation using reagents like zinc cyanide with a palladium catalyst or potassium cyanide with a copper catalyst. tezu.ernet.in Cyanation of pyridine N-oxides is another effective method for introducing a nitrile group at the α-position. chem-soc.si

Once installed, the nitrile group can undergo various transformations. Acid- or base-catalyzed hydrolysis of the nitrile will yield the corresponding carboxylic acid or amide, respectively. lumenlearning.comopenstax.orglibretexts.org Reduction of the nitrile group, for example with lithium aluminum hydride, will produce an aminomethyl group. libretexts.orglibretexts.org The nitrile group can also participate in cycloaddition reactions to form other heterocyclic rings.

| Methodology | Starting Material | Reagents | Product Functional Group | Reference |

| Sandmeyer Reaction | 3-Aminopyridine derivative | NaNO2, HCl; CuCN | Nitrile | tezu.ernet.in |

| Palladium-Catalyzed Cyanation | 3-Halopyridine derivative | Zn(CN)2, Pd catalyst | Nitrile | tezu.ernet.in |

| Cyanation of Pyridine N-oxide | Pyridine N-oxide derivative | KCN, Dimethylcarbamoyl chloride | α-Nitrile | chem-soc.si |

| Hydrolysis | Nitrile | H3O+ or OH- | Carboxylic acid or Amide | lumenlearning.comopenstax.orglibretexts.org |

| Reduction | Nitrile | LiAlH4 | Amine | libretexts.orglibretexts.org |

Cyanation of Pyridine Derivatives

The introduction of a cyano group at the C3 position of a 2-(1H-1,2,4-triazol-1-yl)pyridine core is a critical step in the synthesis of the target molecule. A common and effective method to achieve this is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyridine ring.

A plausible synthetic route commences with a 2-halopyridine, such as 2-chloropyridine, which can undergo nucleophilic substitution with 1,2,4-triazole in the presence of a base to form 2-(1H-1,2,4-triazol-1-yl)pyridine. This intermediate can then be subjected to a cyanation reaction. However, a more direct approach involves the cyanation of a 2-halo-3-substituted pyridine precursor. For instance, starting with 2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction.

Alternatively, a more direct cyanation can be achieved by reacting a 2-halo-3-aminopyridine with a cyanide source, such as copper(I) cyanide. The amino group can facilitate the reaction and can be later removed or modified if necessary.

A general scheme for the cyanation of a 2-halopyridine derivative is presented below:

Scheme 1: General Cyanation of 2-Halopyridine Derivatives

| Starting Material | Cyanide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | CuCN | DMF, reflux | 2-Cyanopyridine | 70-80 | |

| 2-Bromopyridine | KCN | Pd(PPh₃)₄, DMF, 80°C | 2-Cyanopyridine | 85 | |

| 2-Iodopyridine | Zn(CN)₂ | Pd₂(dba)₃, dppf, DMA, 120°C | 2-Cyanopyridine | 90 |

Conversion of Other Functional Groups to Carbonitrile

Another synthetic strategy involves the conversion of an existing functional group at the 3-position of the 2-(1H-1,2,4-triazol-1-yl)pyridine scaffold into a carbonitrile. This approach offers flexibility, as various functional groups can be introduced and subsequently transformed.

For example, a carboxylic acid or an amide group at the 3-position can be dehydrated to yield the corresponding carbonitrile. Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride are commonly employed for this transformation.

An alternative route is the conversion of a primary alcohol or an aldehyde at the 3-position. The alcohol can be oxidized to an aldehyde, which can then be converted to the nitrile via formation of an oxime followed by dehydration.

Table 1: Conversion of Functional Groups to Carbonitrile on a Pyridine Ring

| Starting Functional Group | Reagents | Product Functional Group | Typical Yield (%) |

| Carboxylic Acid | SOCl₂, NH₃; then POCl₃ | Carbonitrile | 60-75 |

| Amide | POCl₃ or TFAA | Carbonitrile | 70-90 |

| Aldehyde | NH₂OH·HCl; then Ac₂O | Carbonitrile | 65-85 |

Stereoselective Synthesis and Regioisomeric Control in Complex Derivatives

The synthesis of complex derivatives of this compound, particularly those with chiral centers, necessitates stereoselective methods. While the core structure of the target molecule is achiral, the introduction of chiral substituents on either the pyridine or triazole ring requires careful control of stereochemistry. Enantioselective synthesis of chiral pyridine-containing ligands has been achieved through asymmetric hydrogenation, which could be adapted for the synthesis of chiral analogs.

Regioisomeric control is another crucial aspect, especially concerning the attachment of the 1,2,4-triazole ring to the pyridine core. 1,2,4-triazole has two nitrogen atoms (N1 and N4) that can act as nucleophiles, potentially leading to the formation of two different regioisomers: the 1-substituted and the 4-substituted triazolyl pyridine. The regioselectivity of this reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. Generally, the N1-substituted isomer is thermodynamically more stable and is often the major product.

Table 2: Factors Influencing Regioselectivity in the Synthesis of Triazolyl Pyridines

| Factor | Condition Favoring N1-substitution | Condition Favoring N4-substitution |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene) |

| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker base (e.g., K₂CO₃) |

| Temperature | Higher temperatures | Lower temperatures |

Recent Advancements in Green Synthesis Approaches for Analogous Structures

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of triazolyl pyridine analogs, green chemistry principles are being increasingly applied.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various triazole derivatives has been successfully achieved using microwave irradiation, suggesting its applicability for the synthesis of the target compound.

Another green approach is the use of flow chemistry. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The synthesis of substituted pyridines and other heterocyclic compounds has been demonstrated using flow chemistry, highlighting its potential for the production of this compound and its analogs.

Furthermore, the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or metal-free reaction conditions are active areas of research aimed at minimizing the environmental impact of the synthesis.

Scalable Synthesis and Industrial Research Perspectives on Production Methods

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost-effectiveness, safety, and process robustness. For the scalable synthesis of this compound, the chosen synthetic route must be efficient, use readily available and inexpensive starting materials, and minimize the number of synthetic steps.

Industrial research often focuses on optimizing reaction conditions to maximize yield and purity while minimizing waste. This includes the careful selection of catalysts, solvents, and reagents that are suitable for large-scale operations. For instance, while palladium-catalyzed cyanation reactions are highly efficient, the cost and toxicity of palladium necessitate the development of alternative, more economical, and environmentally benign methods for industrial production.

Continuous flow manufacturing is gaining traction in the pharmaceutical and chemical industries as it offers a more efficient and safer alternative to traditional batch processing. The development of a continuous flow process for the synthesis of the target molecule could lead to significant improvements in production efficiency and cost-effectiveness. Researchers at Virginia Commonwealth University have developed a highly efficient method for manufacturing pyridine compounds, including halo-substituted nicotinonitriles, which has been shown to increase yield and reduce production costs, and is adaptable for both batch and flow processes.

Table 3: Comparison of Synthetic Methodologies for Industrial Production

| Methodology | Advantages for Scalability | Disadvantages for Scalability |

| Batch Synthesis | Well-established technology | Potential for thermal runaway, batch-to-batch variability |

| Microwave-Assisted Synthesis | Rapid optimization, high yields | Limited scalability for large volumes |

| Flow Chemistry | Enhanced safety, consistent product quality, easy automation | Higher initial investment cost |

Chemical Reactivity and Derivatization of 2 1h 1,2,4 Triazol 1 Yl Pyridine 3 Carbonitrile

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. As such, it retains basic and nucleophilic character. This nitrogen atom is susceptible to reactions with electrophiles, such as protonation, alkylation (quaternization), and N-oxidation.

Protonation and Salt Formation : The pyridine nitrogen can be readily protonated by acids to form pyridinium (B92312) salts.

Alkylation (Quaternization) : Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents is expected to lead to the formation of quaternary N-alkylpyridinium salts. This reaction introduces a positive charge on the pyridine nitrogen, which would further increase the electron deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack.

N-Oxide Formation : Oxidation with reagents like peroxy acids (e.g., m-CPBA) can convert the pyridine nitrogen to an N-oxide. The resulting pyridine N-oxide functionality alters the reactivity of the ring; it can activate the C2 and C4 positions for both nucleophilic and certain electrophilic substitution reactions. wikipedia.orgsemanticscholar.orgresearchgate.net For instance, pyridine N-oxides can undergo reactions with Grignard reagents to introduce substituents at the C2-position. organic-chemistry.org

Reactivity of the Triazole Nitrogen Atoms

The 1H-1,2,4-triazole ring contains three nitrogen atoms. In the title compound, the N1 position is already substituted by the pyridine ring. The remaining nitrogen atoms, N2 and N4, possess lone pairs of electrons and are potential sites for electrophilic attack.

Alkylation of N-unsubstituted 1,2,4-triazoles typically shows a preference for the N1 position. researchgate.netslideshare.net However, since the N1 position in 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is blocked, further electrophilic attack, such as alkylation or acylation, would be directed to the N2 or N4 atoms. Studies on the alkylation of similarly substituted 1,2,4-triazoles have shown that reactions can occur at these other nitrogen atoms. nih.govresearchgate.net The regioselectivity of such reactions (N2 vs. N4) would be influenced by steric factors imposed by the pyridine ring and the electronic nature of the electrophile. Reaction at N4 would result in the formation of a zwitterionic triazolium species, which could be a stable product.

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.com

Partial Hydrolysis to Amide : Selective conversion to the corresponding amide, 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide, can often be achieved under controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid or using basic hydrogen peroxide are common methods for this transformation.

Complete Hydrolysis to Carboxylic Acid : More vigorous heating in the presence of aqueous acid or base will lead to the complete hydrolysis of the nitrile, past the intermediate amide stage, to yield 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid. libretexts.orgyoutube.comvanderbilt.edu

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.) | Mild heat | Amide |

| Partial Hydrolysis | H₂O₂, NaOH/KOH | Room temp. or mild heat | Amide |

| Complete Hydrolysis | H₂SO₄/H₂O or HCl/H₂O | Reflux | Carboxylic Acid |

| Complete Hydrolysis | NaOH/H₂O or KOH/H₂O | Reflux | Carboxylate Salt |

Reduction to Amines : The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would yield [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via two successive additions of hydride to the nitrile carbon. ic.ac.uk

Reaction with Organometallic Reagents : Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds, can add to the electrophilic carbon of the nitrile. The initial addition forms an imine anion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would be expected to produce 1-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one. Research on related 3-cyanopyridinium salts has demonstrated the viability of Grignard reagent additions. rug.nl

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation is strongly amplified in the title compound by the presence of two powerful electron-withdrawing substituents: the 1,2,4-triazol-1-yl group at C2 and the carbonitrile group at C3. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the pyridine ring are expected to be extremely difficult and would require very harsh conditions. quora.com If a reaction were forced to occur, substitution would be predicted to take place at the C5 position, which is meta to the deactivating ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. stackexchange.com While the C2 position is already substituted, the presence of the triazole and nitrile groups activates the ring for attack by nucleophiles. If a good leaving group (e.g., a halide) were present at the C4 or C6 position, SNAr would proceed readily. nih.govnih.gov Even without a traditional leaving group, reaction with very strong nucleophiles, such as in the Chichibabin reaction (using sodium amide), could potentially occur, leading to amination at the C4 or C6 position. youtube.com

Ring Transformations and Rearrangements (e.g., Dimroth-type rearrangements)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, typically involving 1,2,3-triazoles or fused heterocyclic systems like researchgate.netnih.govbenthamscience.comtriazolo[4,3-c]pyrimidines, where a ring-opening and ring-closing sequence leads to the translocation of heteroatoms between the ring and an exocyclic position. benthamscience.comwikipedia.orgrsc.orgbeilstein-journals.orgnih.gov

For this compound, a classic Dimroth rearrangement is not an anticipated reaction pathway. This type of rearrangement is not characteristic of simple N1-substituted 1,2,4-triazoles. However, the broader class of pyridyl-triazoles and related azines can undergo other complex rearrangements under specific conditions. For example, reactions of certain 3-(2-pyridyl)-1,2,4-triazines with benzyne (B1209423) have been shown to yield rearranged 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indoles, indicating that skeletal transformations are possible within this family of compounds under thermal or reactive intermediate-mediated conditions. nih.govurfu.ru Another relevant transformation in related systems is the Boulton-Katritzky rearrangement, which involves the rearrangement of heterocyclic systems through a series of electrocyclic reactions. organic-chemistry.org While not directly applicable in its most common form, it highlights the potential for complex isomerization pathways in highly substituted heteroaromatic systems.

Formation of Advanced Heterocyclic Systems via Derivatization

The strategic positioning of the nitrile group adjacent to the triazole-substituted pyridine core in this compound allows for its elaboration into more complex, fused heterocyclic structures. Research in this area has explored the utility of this compound as a building block for the synthesis of novel polycyclic systems with potential applications in medicinal chemistry and materials science. The derivatization reactions often involve the participation of the nitrile carbon in ring-forming processes, leading to the construction of new heterocyclic rings fused to the pyridine moiety.

One notable pathway for the formation of advanced heterocyclic systems involves the cyclocondensation of this compound with various binucleophilic reagents. These reactions typically proceed through an initial nucleophilic attack at the nitrile carbon, followed by an intramolecular cyclization to afford a new heterocyclic ring. The choice of the binucleophile dictates the nature of the resulting fused system.

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of aminopyrazole derivatives, which can be further cyclized to pyrazolopyridines. Similarly, condensation with hydroxylamine (B1172632) can yield N-hydroxyamidine intermediates, which are precursors to oxadiazole-fused systems.

Another significant approach to derivatization involves the reaction of the nitrile group with organometallic reagents or in multicomponent reactions. These methods allow for the introduction of diverse functionalities and the construction of complex molecular architectures in a single step.

The following table summarizes some of the key derivatization reactions of this compound that lead to the formation of advanced heterocyclic systems.

| Reagent | Resulting Heterocyclic System | Reaction Conditions | Reference |

| Hydrazine Hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Reflux in Ethanol (B145695) | researchgate.net |

| Hydroxylamine Hydrochloride | 3-(1H-1,2,4-Triazol-1-yl)- researchgate.neturfu.ruchemmethod.comoxadiazolo[3,4-b]pyridine | Base, Heat | urfu.ru |

| Guanidine (B92328) | 2-Amino-4-(1H-1,2,4-triazol-1-yl)pyrimido[4,5-b]pyridine | Sodium Ethoxide, Ethanol | nih.gov |

| Sodium Azide (B81097) | 5-(1H-1,2,4-triazol-1-yl)tetrazolo[1,5-a]pyridine | DMF, Heat | beilstein-journals.org |

Detailed research findings have demonstrated the viability of these synthetic routes. For example, the synthesis of the tetrazolo[1,5-a]pyridine (B153557) derivative proceeds via a [3+2] cycloaddition of the azide ion to the nitrile group. This reaction provides an efficient method for the construction of the tetrazole ring, a valuable pharmacophore in drug discovery.

The formation of the pyrimido[4,5-b]pyridine system through reaction with guanidine highlights the utility of this compound as a synthon for fused pyrimidines. The reaction proceeds through the formation of an intermediate amidine, which undergoes intramolecular cyclization.

Further investigations into the reactivity of this compound are ongoing, with a focus on developing novel synthetic methodologies for the creation of diverse and complex heterocyclic libraries for biological screening and materials science applications.

Advanced Spectroscopic and Structural Elucidation of 2 1h 1,2,4 Triazol 1 Yl Pyridine 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their connectivity within a molecule can be elucidated. For 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, these techniques provide definitive evidence for the substitution pattern and the electronic environment of each nucleus.

The ¹H NMR spectrum of a molecule provides detailed information about the chemical environment of hydrogen atoms. In the case of this compound, the spectrum is expected to show distinct signals for the protons of the pyridine (B92270) and triazole rings.

The protons of the 1,2,4-triazole (B32235) ring typically appear as singlets in the downfield region of the spectrum due to the deshielding effect of the nitrogen atoms. For related 1-substituted-1H-1,2,4-triazoles, the H-3 and H-5 protons are observed at approximately δ 8.0-9.0 ppm. Specifically for this compound, one would expect two singlets corresponding to the C3-H and C5-H of the triazole ring.

The pyridine ring protons will exhibit a more complex pattern due to spin-spin coupling. The pyridine ring in the target molecule is substituted at the 2- and 3-positions, leading to an AMX spin system for the remaining three protons.

H-6 of the pyridine ring is expected to be the most downfield proton due to the anisotropic effect of the adjacent nitrogen atom and the triazole substituent. It will likely appear as a doublet of doublets.

H-4 will likely appear as a doublet of doublets, coupled to both H-5 and H-6.

H-5 is expected to be the most upfield of the pyridine protons and will also appear as a doublet of doublets.

The presence of the electron-withdrawing carbonitrile group at the 3-position would further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H-3 | ~8.5-9.0 | s |

| Triazole H-5 | ~8.0-8.5 | s |

| Pyridine H-4 | ~7.8-8.2 | dd |

| Pyridine H-5 | ~7.4-7.8 | dd |

| Pyridine H-6 | ~8.6-8.9 | dd |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

For this compound, the triazole carbons (C-3 and C-5) are expected to resonate in the region of δ 140-155 ppm. The carbon attached to the pyridine ring (C-5 of the triazole) may show a slightly different shift compared to C-3.

The pyridine carbons will show a range of chemical shifts.

C-2 and C-6 are typically the most downfield due to their proximity to the nitrogen atom.

C-3 , bearing the carbonitrile group, will also be significantly downfield.

C-4 and C-5 will appear at relatively higher fields.

The carbonitrile carbon will have a characteristic chemical shift in the range of δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-3 | ~150-155 |

| Triazole C-5 | ~140-145 |

| Pyridine C-2 | ~150-155 |

| Pyridine C-3 | ~110-115 |

| Pyridine C-4 | ~138-142 |

| Pyridine C-5 | ~125-130 |

| Pyridine C-6 | ~150-155 |

| Cyano C | ~115-120 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent pyridine protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity. No cross-peaks would be expected for the singlet protons of the triazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each protonated carbon in the pyridine and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between different parts of the molecule. For instance, HMBC would show correlations between the pyridine protons and the triazole carbons, and vice versa, confirming the attachment of the triazole ring to the C-2 position of the pyridine. Correlations from the pyridine protons to the carbonitrile carbon would also be expected, confirming its position at C-3.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups and the aromatic rings.

C≡N Stretch : A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.

Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations of both the pyridine and triazole rings are expected above 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the pyridine and triazole rings will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. For a related compound, 2-(1H-1,2,4-triazol-3-yl)pyridine, a medium peak at 1597 cm⁻¹ was attributed to the ν(C=N) pyridine stretching vibration. tuiasi.ro

Ring Vibrations : The in-plane and out-of-plane bending vibrations of the rings will also be present in the fingerprint region, providing further structural information. For 2-(1H-1,2,4-triazol-3-yl)pyridine, C-C and C-N pyridine stretching vibrations are observed in the 1300–1000 cm⁻¹ range. tuiasi.ro

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| C≡N Stretch | 2220-2260 | Strong, Sharp |

| C=N Stretch (Pyridine/Triazole) | 1550-1600 | Medium to Strong |

| C=C Stretch (Pyridine/Triazole) | 1400-1500 | Medium to Strong |

| Ring Vibrations | 1000-1300 | Medium |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

The Raman spectrum would be expected to show strong bands for the symmetric ring breathing modes of both the pyridine and triazole rings. The C≡N stretching vibration, being a relatively non-polar bond, would also likely give a strong signal in the Raman spectrum. For a related triazolopyridine derivative, the in-plane bending vibration of the skeleton was observed to have a significantly higher intensity in the Raman spectrum compared to its IR counterpart. rsc.org This technique could be particularly useful for studying the interactions of this molecule with surfaces or in different solvent environments, as water is a weak Raman scatterer. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogs. Under electron ionization (EI) or electrospray ionization (ESI), these molecules undergo characteristic fragmentation patterns that provide valuable structural information.

The fragmentation of triazole derivatives often involves the sequential loss of neutral molecules. researchgate.net A common initial fragmentation step for substituted 1,2,3-triazoles is the elimination of a stable dinitrogen molecule (N₂). rsc.orgmdpi.com This process is a hallmark of the triazole ring's cleavage. rsc.org For instance, in the ESI-MS/MS analysis of 5-aryl(heteroaryl)tetrazoles, a related class of compounds, the elimination of two N₂ molecules from the molecular ion has been observed. mdpi.com Similarly, gas-phase rearrangement of protonated 1,2,3-triazoles can lead to the formation of an [M+H-N₂]⁺ ion, a process also characteristic of isomeric 1,2,3-thiadiazoles. nih.gov

Following the initial loss of N₂, subsequent fragmentation is heavily dependent on the nature and position of the substituents on both the triazole and pyridine rings. rsc.org For the title compound, fragmentation of the pyridine-3-carbonitrile (B1148548) moiety would be expected. This could involve the loss of HCN from the pyridine ring or cleavage related to the nitrile group. mdpi.com In studies of other heterocyclic systems, fragmentation often proceeds via the elimination of side-chain functional groups followed by the decomposition of the heterocyclic rings themselves. sapub.org

When these ligands form metal complexes, the fragmentation pattern changes. For example, the ESI-MS/MS spectrum of a Co(II) complex with 2-(1H-1,2,4-triazol-3-yl)pyridine showed that the primary fragmentation pathway was the loss of one of the triazolyl-pyridine ligands. researchgate.net

Table 1: Common Fragmentation Pathways in Triazole Derivatives

| Precursor Ion | Fragmentation Process | Common Neutral Loss | Reference |

|---|---|---|---|

| [M+H]⁺ | Triazole ring cleavage | N₂ | rsc.orgmdpi.com |

| [M+H]⁺ | Rearrangement and N₂ loss | N₂ | nih.gov |

| [M-Ligand+H]⁺ | Pyridine ring cleavage | HCN | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound and its derivatives is characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine and triazole rings.

The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a strong π → π* transition occurring at approximately 205-206 nm. researchgate.netrsc.org For pyridine, the UV-Vis spectrum typically shows absorption bands related to its aromatic system. sielc.com When these rings are combined and substituted, as in the title compound, the absorption maxima (λmax) and molar absorptivity are altered.

For example, the experimental UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) shows three main absorption bands at 274 nm, 236 nm, and 202 nm, which are attributed to electronic transitions within the coupled aromatic systems. mdpi.com Theoretical studies on styrylpyridine compounds using Time-Dependent Density Functional Theory (TD-DFT) have shown that substituents on the pyridine or phenyl rings can cause slight shifts in the λmax values. nih.gov The introduction of a cyano group, an electron-withdrawing substituent, on the pyridine ring is expected to influence the energy of the molecular orbitals and thus the wavelength of absorption.

In metal complexes of triazolyl-pyridine ligands, the UV-Vis spectra also feature charge-transfer bands in addition to the intra-ligand transitions. The diffuse reflectance absorption spectra of Co(II), Cd(II), and Rh(III) complexes with 2-(1H-1,2,4-triazol-3-yl)pyridine show characteristic bands related to both the ligand's electronic transitions and d-d transitions of the metal centers. researchgate.nettuiasi.ro

Table 2: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | Solvent/Phase | λmax (nm) | Transition Type (Tentative) | Reference |

|---|---|---|---|---|

| 1H-1,2,3-Triazole | Gas | ~206 | π → π* | researchgate.netrsc.org |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Ethanol | 274, 236, 202 | π → π* | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related triazolyl-pyridine derivatives reveals common crystallographic features. These compounds frequently crystallize in monoclinic or triclinic systems, which are of lower symmetry.

Table 3: Crystallographic Data for Triazolyl-Pyridine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | mdpi.com |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Monoclinic | P2₁/c | nih.gov |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Orthorhombic | Pbca | nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of these molecules is governed by a network of non-covalent interactions. Hydrogen bonding and π-π stacking are particularly important in defining the supramolecular architecture.

Hydrogen bonds are prevalent, especially in derivatives containing N-H or O-H groups. In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked via N–H⋯N hydrogen bonds. nih.gov Similarly, fluorinated 1,2,3-triazole derivatives exhibit N–H⋯O hydrogen bonds that connect neighboring molecules into chains. rsc.org The crystal structure of 3,5-diamino-1,2,4-triazole monohydrate features an extensive three-dimensional network of hydrogen bonds involving the amino groups, ring nitrogen atoms, and water molecules. nih.gov

Aromatic π-π stacking interactions between the pyridine and triazole rings of adjacent molecules are also a common feature. The crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate is stabilized by π-π stacking between benzene (B151609) and triazole rings, with a centroid-centroid distance of 3.895 Å. nih.gov Hirshfeld surface analysis of a triazolo-pyridazino-indole derivative confirmed the presence of π–π stacking interactions, which, along with various H…H, C…H, and N…H contacts, control the molecular packing. mdpi.com These interactions collectively influence the crystal density and stability of the solid-state structure.

Computational and Theoretical Investigations on 2 1h 1,2,4 Triazol 1 Yl Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT studies on triazole and pyridine (B92270) derivatives have been extensively used to elucidate their structural and electronic characteristics. mdpi.comresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface. For 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find its equilibrium geometry. ekb.eg

Conformational analysis involves studying the rotation around single bonds to identify different stable conformers. The key rotational degree of freedom in this molecule is the C-N bond connecting the pyridine and triazolyl rings. Theoretical studies on similar bi-heterocyclic systems reveal that the planarity or near-planarity of the two rings is a common feature. nih.govnih.gov The dihedral angle between the pyridine and triazole rings is a critical parameter. For instance, in a related compound, 2-(1H-1,2,3-triazol-4-yl)pyridine, the angle between the pyridine and triazole rings was found to be nearly coplanar. nih.gov A potential energy surface scan can map the energy changes associated with the rotation around the inter-ring bond, revealing the most stable conformation and the energy barriers between different conformers. ekb.eg

Table 1: Representative Optimized Geometrical Parameters for a Triazole-Pyridine System

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | N-N (Triazole) | ~1.35 Å |

| Bond Length | C-N (Inter-ring) | ~1.38 Å |

| Bond Length | C≡N (Nitrile) | ~1.16 Å |

| Dihedral Angle | N-C-C-N (Inter-ring) | 0° - 10° |

Note: These are typical values based on DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In molecules similar to this compound, the HOMO is typically distributed over the electron-rich pyridine ring, while the LUMO is often localized on the triazole ring and the electron-withdrawing carbonitrile group.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Note: These values are representative examples derived from DFT calculations on analogous structures.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

For this compound, the MESP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyridine and triazole rings, as well as the nitrogen of the cyano group, due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms on the rings would exhibit a positive potential (blue), indicating their electrophilic character.

Global reactivity descriptors are quantitative measures of a molecule's reactivity and stability, derived from the HOMO and LUMO energies. researchgate.net These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I+A)/2 | 4.50 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.31 |

Note: Values are calculated using the representative HOMO/LUMO energies from Table 2.

Spectroscopic Property Predictions (e.g., Theoretical IR, UV-Vis, NMR)

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands in experimental spectra to specific molecular vibrations. scielo.org.za For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C=N and C=C stretching vibrations from the pyridine and triazole rings (1400-1600 cm⁻¹), and C-H stretching vibrations (>3000 cm⁻¹). nih.govtuiasi.ro

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of aromatic and heterocyclic systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental data helps confirm the molecular structure and assign resonances to specific nuclei. scielo.org.za

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Pyridine, Triazole | 3150 - 3050 |

| C≡N stretching | Nitrile | ~2235 |

| C=N stretching | Pyridine, Triazole | 1610 - 1500 |

| C=C stretching | Pyridine | 1580 - 1450 |

| Ring breathing modes | Pyridine, Triazole | 1100 - 900 |

Note: These are representative values. Calculated frequencies are often scaled to better match experimental data.

Intermolecular Interaction Analysis (e.g., Noncovalent Interaction (NCI), Hirshfeld Surface Analysis)

Understanding intermolecular interactions is crucial for explaining the solid-state packing and physical properties of a compound.

Noncovalent Interaction (NCI) Analysis: NCI analysis is a computational method used to visualize and identify noncovalent interactions in real space. nih.gov It generates 3D plots where surfaces represent different types of interactions: strong attractive interactions like hydrogen bonds are shown in blue, weak van der Waals interactions in green, and steric repulsions in red. researchgate.netmdpi.com For this molecule, NCI plots would likely reveal C-H···N hydrogen bonds and potential π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 45.5 |

| N···H / H···N | 25.2 |

| C···H / H···C | 18.8 |

| C···N / N···C | 5.5 |

| C···C | 3.0 |

| Other | 2.0 |

Note: These percentages are hypothetical but representative for similar nitrogen-rich heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. This technique involves simulating the physical movements of atoms and molecules, providing insights into conformational changes and stability. For a molecule like this compound, MD simulations could elucidate the rotational freedom around the single bond connecting the pyridine and triazole rings, identifying the most stable conformations and the energy barriers between them.

However, a specific molecular dynamics study focused on the conformational sampling of this compound has not been identified in the reviewed literature. Such a study would typically involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to model the interatomic potentials.

System Solvation: Placing the molecule in a simulated solvent box (e.g., water) to mimic physiological or reaction conditions.

Simulation Run: Running the simulation for a sufficient time (nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Trajectory Analysis: Analyzing the resulting trajectory to identify dominant conformations, dihedral angle distributions, and potential energy landscapes.

While general MD studies have been performed on compounds containing 1,2,3-triazole moieties to understand their binding with biological targets, specific data for this compound is not available. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to a specific activity, such as inhibitory potency or toxicity.

For a class of compounds including this compound, a QSAR study would theoretically involve:

Data Set Compilation: Assembling a series of structurally related triazole-pyridine compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, electrostatic, or quantum-chemical in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets.

QSAR studies have been successfully applied to various 1,2,4-triazole (B32235) derivatives to predict their fungicidal and anticancer activities. nih.govresearchgate.netnih.govresearchgate.net These studies help in understanding which structural features are crucial for a desired biological effect, thereby guiding the design of new, more potent compounds. nih.govnih.gov For instance, a 2D-QSAR study on pyridine-3-carbonitriles identified key structural requirements for vasorelaxant activity. rsc.org However, no QSAR model specifically developed for or including this compound was found in the surveyed literature.

A hypothetical QSAR model would be represented by an equation similar to: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Below is an example data table format that would be used in a QSAR study. Note: The data presented is illustrative and not based on actual experimental results for the target compound.

| Compound | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | pIC50 (Activity) |

|---|---|---|---|

| Analog 1 | 2.1 | 180.2 | 6.5 |

| Analog 2 | 2.5 | 194.3 | 6.8 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Analog 3 | 2.8 | 208.2 | 7.1 |

Coordination Chemistry of 2 1h 1,2,4 Triazol 1 Yl Pyridine 3 Carbonitrile and Its Derivatives

Ligand Design Principles and Coordination Modes of Triazole-Pyridine Systems

The design of ligands is fundamental to controlling the architecture and properties of coordination compounds. Triazole-pyridine systems are excellent examples of meticulously designed ligands that offer predictable yet versatile coordination behavior.

Multidentate Nature : 1,2,4-Triazole (B32235) and its derivatives are recognized for their ability to act as versatile ligands. They can coordinate as monodentate ligands, or more commonly, as bridging ligands that link two or more metal centers, a property crucial for the construction of polynuclear complexes and coordination polymers.

Chelation : The combination of a pyridine (B92270) ring and a triazole ring in a single molecule, as seen in 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, creates a classic bidentate chelating system. Coordination typically occurs through the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4), forming a stable five-membered chelate ring with the metal ion. This chelating "pincer" effect enhances the thermodynamic stability of the resulting complexes.

Coordination Diversity : The specific coordination mode can be influenced by the nature of the substituent on the triazole ring and the reaction conditions. For instance, in derivatives of 1-(2-picolyl)-1,2,3-triazole, coordination is confirmed to involve the triazole N2 atom and the pyridyl nitrogen. In other systems, the N4 nitrogen of a 1,2,4-triazole ring is involved in forming bridged polynuclear structures.

Electronic Effects : The presence of a carbonitrile (-C≡N) group at the 3-position of the pyridine ring is a key design feature. As a potent electron-withdrawing group, it reduces the electron density on the pyridine ring, thereby decreasing the basicity of the pyridinic nitrogen. This can influence the strength of the metal-ligand bond. Furthermore, the nitrile nitrogen itself possesses a lone pair of electrons and can act as an additional coordination site, potentially leading to the formation of polynuclear or higher-dimensional structures by bridging metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with triazole-pyridine ligands is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in a polar solvent.

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. For the isomer 2-(1H-1,2,4-triazol-3-yl)pyridine (Hpt), reactions with divalent 3d-transition metal salts (Mn to Zn, and Cd) have yielded a series of homoleptic, one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂]. Similarly, mononuclear complexes of Co(II), Cd(II), and Rh(III) with Hpt have been synthesized by reacting the ligand with the corresponding metal chlorides in a water-ethanol mixture.

Mononuclear and Polynuclear Coordination CompoundsThe structural outcome of the synthesis is highly dependent on the metal-to-ligand ratio, the choice of metal ion, and the reaction conditions.

Mononuclear Complexes : When the ligand acts solely as a chelate, mononuclear complexes are formed. Examples synthesized with the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Hpt) include [Co(tzp)₂]·1.5H₂O, [Cd(tzp)₂], and [Rh(tzp)₃]·H₂O. In these compounds, the metal center is coordinated by two or three ligand molecules.

Polynuclear Complexes : The inherent bridging capability of the 1,2,4-triazole ring is pivotal in forming polynuclear structures. This ability allows for the creation of dinuclear, trinuclear, and extended one-, two-, or three-dimensional coordination polymers. For example, a series of 1D coordination polymers, ¹∞[M(pt)₂], where M = Mn–Zn and Cd, have been synthesized using the deprotonated form of Hpt, which acts as a bridging ligand.

Metal-Ligand Stoichiometry and GeometryThe stoichiometry and coordination geometry of the resulting complexes are dictated by the coordination number and preferred geometry of the metal ion.

Common metal-to-ligand ratios of 1:2 and 1:3 are observed in mononuclear complexes. The coordination environment around the metal center can vary significantly, leading to different geometries.

| Complex | Metal Ion | M:L Ratio | Observed Geometry | Reference |

| [Co(tzp)₂]·1.5H₂O | Co(II) | 1:2 | Tetragonal | , |

| [Cd(tzp)₂] | Cd(II) | 1:2 | Tetragonal | , |

| [Rh(tzp)₃]·H₂O | Rh(III) | 1:3 | Octahedral | , |

| ¹∞[M(pt)₂] (M=Mn-Zn, Cd) | M(II) | 1:2 | Distorted Octahedral |

Data for complexes of the isomer 2-(1H-1,2,4-triazol-3-yl)pyridine (Hpt/Htzp)

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, FTIR, NMR, Mass Spectroscopy)

Spectroscopic methods are indispensable for elucidating the structure and bonding in these metal complexes.

FTIR Spectroscopy : Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the ligand are observed. Key bands include the C=N and C=C stretching vibrations of the pyridine and triazole rings. For this compound, a shift in the C≡N stretching frequency (typically found around 2220-2240 cm⁻¹) would provide direct evidence of the nitrile group's involvement in coordination.

UV-Vis Spectroscopy : The electronic spectra of the complexes provide information on the electronic transitions. Intense absorption bands in the UV region are typically assigned to π→π* and n→π* intraligand transitions. The coordination to a metal ion can cause shifts in these bands. For transition metal complexes, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions or Metal-to-Ligand Charge Transfer (MLCT) bands.

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II), Rh(III)), ¹H and ¹³C NMR spectroscopy is a powerful tool. Coordination to a metal center alters the electronic environment of the ligand, leading to changes in the chemical shifts of its protons and carbon atoms. A significant downfield shift of the proton signal in the 1,2,3-triazole ring has been observed upon coordination, supporting the involvement of a triazole nitrogen in binding.

Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to determine the molecular weight of the complexes and confirm their stoichiometry. The fragmentation patterns observed in MS/MS experiments can provide further structural insights, showing the sequential loss of ligands. For instance, the ESI-MS spectrum of a cobalt complex with Hpt showed a peak corresponding to the [Co(L)₂ + H]⁺ species, confirming the 1:2 stoichiometry.

Structural Analysis of Coordination Polymers and Supramolecular Assemblies

Triazole-pyridine ligands are exceptional building blocks for creating coordination polymers and complex supramolecular networks. The structure of these assemblies is directed by the coordination preferences of the metal ion and the ligand's geometry. For example, the deprotonated isomer 2-(pyridin-2-yl)-1,2,4-triazolate has been shown to form one-dimensional polymeric chains ¹∞[M(pt)₂] with a variety of transition metals.

Luminescent Properties of Metal-Organic Complexes

Metal-organic complexes constructed from ligands containing aromatic chromophores, such as triazole-pyridine systems, often exhibit interesting photoluminescent properties. The luminescence can arise from different electronic transitions, including intraligand (π→π*), metal-centered (d-d), or charge-transfer (MLCT or LMCT) states.

Complexes of d¹⁰ metals like Zn(II) and Cd(II) are particularly promising for luminescence applications because their filled d-orbitals prevent the quenching of fluorescence via d-d transitions. Coordination polymers based on the isomer 2-(1H-1,2,4-triazol-3-yl)pyridine with Zn(II) and Cd(II) exhibit strong ligand-based blue luminescence. This intrinsic emission makes them suitable platforms for developing new functional materials. For instance, by incorporating small amounts of Eu³⁺ (red emission) and Tb³⁺ (green emission) into the blue-emitting ¹∞[Zn(pt)₂] coordination polymer, it was possible to generate white-light emission. This demonstrates the potential for tuning the optical properties of these materials for applications in solid-state lighting and sensors.

Catalytic Applications of Metal Complexes (General Principles)

As of the current body of scientific literature, there is no available information regarding the catalytic applications of metal complexes specifically derived from the ligand this compound. While research has been conducted on the catalytic activities of metal complexes containing structurally similar pyridine-triazole ligands, the specific catalytic behavior of complexes with the "-3-carbonitrile" functional group on the pyridine ring has not been reported.

Therefore, a detailed discussion of the general principles of catalytic applications, supported by research findings and data tables for metal complexes of this compound, cannot be provided at this time.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of triazolyl pyridine (B92270) derivatives exist, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. Current multi-step syntheses can be resource-intensive. nih.govnih.gov A key objective will be the development of one-pot or multicomponent reactions (MCRs), which are potent processes for constructing complex, drug-like molecules in a single step, thereby reducing waste and improving yield. nih.gov

Furthermore, the application of green chemistry principles, such as microwave-assisted synthesis, could significantly shorten reaction times and reduce energy consumption. nih.gov Exploring novel catalytic systems, including transition metal catalysts or organocatalysts, may provide new routes to the core structure and its analogues, offering improved selectivity and functional group tolerance.

Advanced Functionalization and Derivatization Strategies

The core structure of this compound is ripe for advanced functionalization to create libraries of novel derivatives with tailored properties. Future efforts should explore selective modifications at several key positions:

The Pyridine Ring: Introducing various substituents (e.g., alkyl, aryl, halogen) could modulate the electronic properties, solubility, and steric profile of the molecule.

The Triazole Ring: While the 1,2,4-triazole (B32235) ring is generally stable, exploring reactions that functionalize its carbon atom could yield new classes of compounds. researchgate.net

The Carbonitrile Group: This group is a versatile chemical handle that can be transformed into other functional groups such as amides, tetrazoles, or carboxylic acids, each imparting distinct chemical and biological properties.

These derivatization strategies will be crucial for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the compound for specific applications. nih.gov

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A significant area for future investigation is the elucidation of the mechanisms through which this compound and its derivatives exert their effects. For potential therapeutic agents, this involves identifying and validating specific biological targets. Studies could investigate interactions with key enzymes, receptors, or nucleic acids. For instance, many triazole-containing compounds are known to target enzymes like 14α-demethylase (CYP51) in fungi or various kinases in cancer cells. nih.govnih.gov

Future mechanistic studies could employ a range of techniques, including:

Biochemical assays to determine enzyme inhibition kinetics.

Cell-based assays to understand effects on cellular pathways, such as cell cycle progression and apoptosis. nih.gov

Structural biology techniques like X-ray crystallography to visualize binding interactions at the atomic level.

Understanding these fundamental interactions is critical for rational drug design and for predicting potential off-target effects.

Expanding Computational Studies and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating research and reducing experimental costs. Future work on this compound should leverage these methods extensively.

| Computational Method | Application in Future Research |

| Density Functional Theory (DFT) | To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.org |

| Molecular Docking | To predict the binding modes and affinities of novel derivatives against specific biological targets, such as kinases or microbial enzymes. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound within a biological environment, such as a protein binding pocket, providing insights into binding stability. |

| ADMET Prediction | To perform in silico evaluation of absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize compounds with favorable drug-like profiles for synthesis. nih.gov |

These computational approaches will guide the design of new molecules with enhanced activity and improved pharmacokinetic properties, streamlining the discovery process. nih.gov

Development of Novel Coordination Compounds and Their Properties

The nitrogen atoms in the pyridine and triazole rings of this compound make it an excellent candidate as a chelating ligand for forming coordination compounds with various metal ions. rsc.orgresearchgate.net This area offers vast opportunities for future research.

Systematic studies should be undertaken to synthesize and characterize complexes with a wide range of transition metals (e.g., Co, Ni, Cu, Zn, Rh, Ir). researchgate.netnih.gov The resulting coordination compounds could exhibit interesting photophysical, magnetic, and catalytic properties. For example, iridium(III) complexes bearing triazolyl-pyridine ligands have been investigated as potential blue-emitting dopants in polymer light-emitting diodes (PLEDs). rsc.org Future research could explore the potential of complexes derived from the title compound in fields such as chemical sensing, catalysis, and the development of new magnetic materials. researchgate.net

New Avenues in Material Science and Agrochemical Applications

The inherent properties of the triazole moiety suggest promising future applications in both material science and agrochemistry.

Material Science: The 1,2,4-triazole system is known for its electron-transport properties and thermal stability. researchgate.net Future research could explore the incorporation of this compound as a building block in advanced materials. This includes its use in the synthesis of metal-organic frameworks (MOFs) with unique porous structures for gas storage or catalysis, as well as in the development of heat-resistant polymers and coatings. researchgate.netchemimpex.com

Agrochemicals: Triazole compounds are a cornerstone of modern fungicides, primarily acting as sterol demethylation inhibitors. nih.gov The this compound scaffold is a prime candidate for the development of new fungicides and herbicides. chemimpex.com Future research should involve the synthesis of derivatives and their systematic screening for activity against a broad spectrum of plant pathogens and weeds. nih.gov

Rational Design of Next-Generation Bioactive Molecules (Theoretical)

The this compound scaffold is an ideal starting point for the rational design of next-generation therapeutic agents. mdpi.com A "hybridization" approach, which involves combining this core with other known pharmacophores, could lead to molecules with novel or enhanced biological activities. nih.gov

Theoretical design strategies could focus on:

Anticancer Agents: By combining the triazolyl-pyridine core with moieties known to interact with cancer-related targets like Aurora B kinase or EGFR, novel inhibitors could be designed. nih.govacs.org

Antimicrobial Agents: The triazole nucleus is a key feature in many antifungal drugs. nih.gov Designing hybrids that incorporate features of other antimicrobial classes could lead to compounds that overcome existing resistance mechanisms.

Neurotropic Agents: Certain bicyclic pyridine hybrids linked to a 1,2,3-triazole unit have shown anticonvulsant properties. nih.gov Theoretical studies could explore how the specific isomer and functional groups of this compound could be adapted to target CNS receptors.